molecular formula C20H26N4O2 B5082506 2-butyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide

2-butyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B5082506
M. Wt: 354.4 g/mol
InChI Key: GVSGIUMCGGFMFP-UHFFFAOYSA-N
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Description

The compound “2-butyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzoxazole ring, a pyrazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and pyrazole rings are aromatic, meaning they are planar and have a delocalized π electron system. The amide group can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, which could increase the compound’s solubility in polar solvents. The aromatic rings could contribute to the compound’s stability and rigidity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a drug candidate, future research could involve further testing of its biological activity, potential side effects, and pharmacokinetics .

Properties

IUPAC Name

2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-4-5-7-19-22-17-13-16(8-9-18(17)26-19)20(25)21-10-6-11-24-15(3)12-14(2)23-24/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGIUMCGGFMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCCCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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